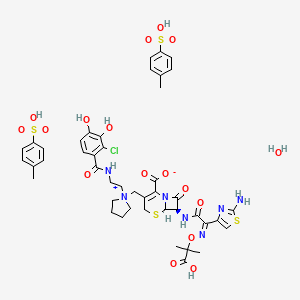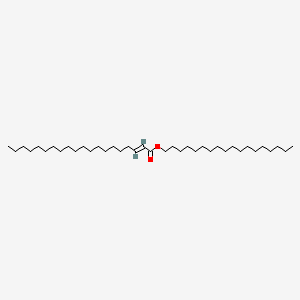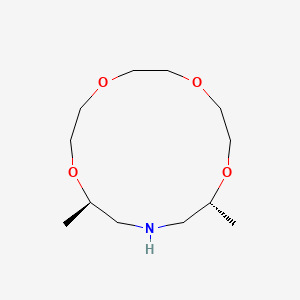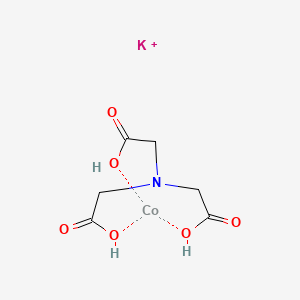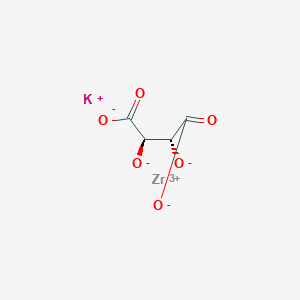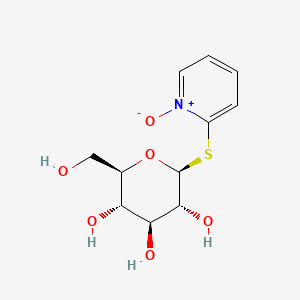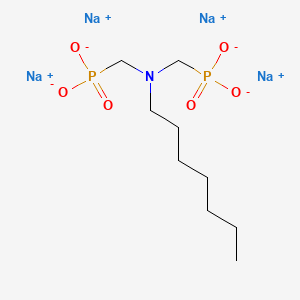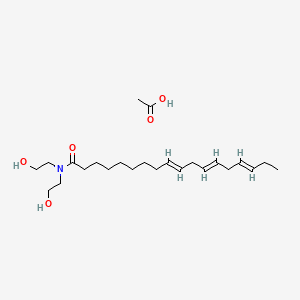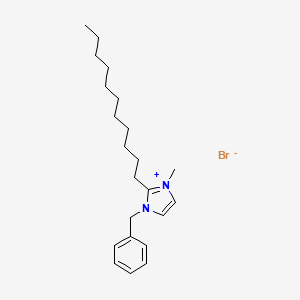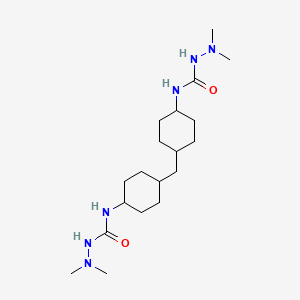
2,3,4-tri-O-methyl-d-glucose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,4-Tri-O-methyl-D-glucose is a derivative of D-glucose where the hydroxyl groups at positions 2, 3, and 4 are replaced by methoxy groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4-tri-O-methyl-D-glucose typically involves the methylation of D-glucose. One common method is the use of methyl iodide (CH3I) and a base such as silver oxide (Ag2O) to facilitate the methylation process. The reaction is carried out in a solvent like dimethylformamide (DMF) under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2,3,4-Tri-O-methyl-D-glucose can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like sodium periodate (NaIO4) to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4) to yield alcohol derivatives.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Sodium periodate (NaIO4), lead tetraacetate (Pb(OAc)4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Methyl iodide (CH3I), silver oxide (Ag2O), dimethylformamide (DMF)
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as aldehydes, alcohols, and substituted glucose derivatives .
Applications De Recherche Scientifique
2,3,4-Tri-O-methyl-D-glucose has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycosides.
Biology: Serves as a substrate for studying glucose transport and metabolism in cells.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool for glucose-related disorders.
Mécanisme D'action
The mechanism of action of 2,3,4-tri-O-methyl-D-glucose involves its interaction with glucose transporters and metabolic pathways. The compound can mimic the behavior of glucose, allowing researchers to study glucose transport and metabolism. It can also interact with specific enzymes and proteins involved in glucose metabolism, providing insights into their functions and regulatory mechanisms .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,3,4,6-Tetra-O-methyl-D-glucose
- 2,3,4-Tri-O-methyl-D-mannose
- 2,3,4-Tri-O-methyl-D-galactose
Uniqueness
2,3,4-Tri-O-methyl-D-glucose is unique due to its specific pattern of methylation, which imparts distinct chemical and physical properties. This compound’s selective methylation at positions 2, 3, and 4 allows for targeted studies of glucose transport and metabolism, making it a valuable tool in both basic and applied research .
Propriétés
Numéro CAS |
4060-09-7 |
|---|---|
Formule moléculaire |
C9H18O6 |
Poids moléculaire |
222.24 g/mol |
Nom IUPAC |
(2R,3S,4R,5R)-5,6-dihydroxy-2,3,4-trimethoxyhexanal |
InChI |
InChI=1S/C9H18O6/c1-13-7(5-11)9(15-3)8(14-2)6(12)4-10/h5-10,12H,4H2,1-3H3/t6-,7+,8-,9-/m1/s1 |
Clé InChI |
LOODZAPIPITKBN-BZNPZCIMSA-N |
SMILES isomérique |
CO[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)OC)OC |
SMILES canonique |
COC(C=O)C(C(C(CO)O)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



